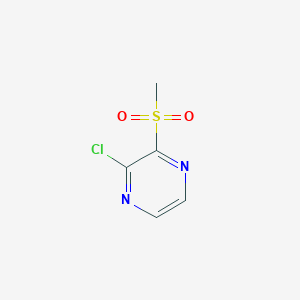

2-Chloro-3-(methylsulfonyl)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

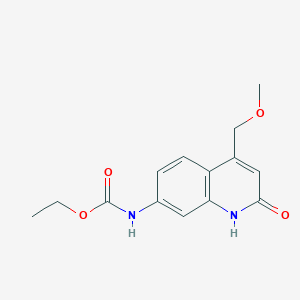

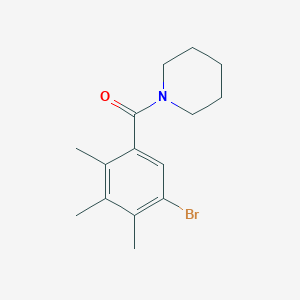

2-Chloro-3-(methylsulfonyl)pyrazine, also known as CMSP, is a chemical compound that has been widely studied for its potential applications in scientific research. CMSP is a heterocyclic compound that contains a pyrazine ring with a chlorine atom and a methylsulfonyl group attached to it. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Pyrazine Derivatives and Pharmacological Effects

Pyrazine derivatives, including 2-Chloro-3-(methylsulfonyl)pyrazine, have been synthesized and evaluated for diverse pharmacological activities. These derivatives exhibit a wide range of biological effects, such as antimicrobial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The significant pharmacological effects of pyrazine derivatives underscore their potential in developing new therapeutic agents. Specifically, inhibitors of protein kinases and β-secretase have shown promise in treating diseases like cancer and Alzheimer's, respectively (Doležal & Zítko, 2015).

Synthesis and Biological Activities of Pyrazole Derivatives

Pyrazole, closely related to pyrazine, serves as a pharmacophore in many biologically active compounds. These derivatives are utilized in medicinal chemistry due to their extensive biological activities, which include actions as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral agents. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, highlighting the versatility and potential of pyrazine derivatives in drug development (Dar & Shamsuzzaman, 2015).

Control Strategies for Pyrazines Generation

In the food industry, pyrazines are valuable for their contribution to flavor, particularly in baked, roasted, and nutty food products. The Maillard reaction (MR), a chemical reaction between amino acids and reducing sugars, is a key method for synthesizing pyrazines. Understanding and controlling the generation of pyrazines through the MR can enhance food flavor while minimizing undesirable by-products. Various strategies, including the use of new reactants, modification of reaction conditions, and emerging technologies like ultrasound, have been explored to optimize pyrazines formation (Yu et al., 2021).

Propriétés

IUPAC Name |

2-chloro-3-methylsulfonylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-4(6)7-2-3-8-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGSIHRYHMJTCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(methylsulfonyl)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730063.png)

![4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2730067.png)

![[3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B2730080.png)

![N-(3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2730081.png)

![2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2730082.png)